molecular formula C12H20N4 B8779015 4-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine

4-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine

Cat. No.: B8779015
M. Wt: 220.31 g/mol
InChI Key: WWJWLCPQIOWDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C12H20N4 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

4-[4-(dimethylamino)piperidin-1-yl]pyridin-3-amine

InChI

InChI=1S/C12H20N4/c1-15(2)10-4-7-16(8-5-10)12-3-6-14-9-11(12)13/h3,6,9-10H,4-5,7-8,13H2,1-2H3

InChI Key

WWJWLCPQIOWDGK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=NC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of LiAlH4 (49.57 mg, 1.306 mmol) was added dropwise to a solution of tert-butyl N-[1-(3-amino-4-pyridyl)-4-piperidyl]-N-methyl-carbamate (100 mg, 0.3264 mmol) in THF at room temp. The reaction was stirred at 50° C. for 3 h, then at room temperature, the reaction mixture was quenched by the dropwise addition of wet THF. The reaction mixture was partitioned between 1N NaOH (50 mL) and diethyl ether (50 mL). The combined organics was dried (MgSO4) and evaporated to leave 4-(4-(dimethylamino)piperidin-1-yl)pyridin-3-amine as a yellow oil. MS (ES+) 221.1.
Quantity
49.57 mg
Type
reactant
Reaction Step One
Name
tert-butyl N-[1-(3-amino-4-pyridyl)-4-piperidyl]-N-methyl-carbamate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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